6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-one
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Overview
Description
6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a chlorine atom at the 6th position and a methyl group at the 1st position of the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 6-chloro-2-aminobenzaldehyde with methylamine followed by cyclization can yield the desired compound. The reaction conditions typically involve heating the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Various tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
- 6-Chloro-1-methylquinolin-4-one
- 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one
- 6-Chloro-1,2,3,4-tetrahydroquinolin-4-one
Comparison: 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-one is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10ClNO |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
6-chloro-1-methyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C10H10ClNO/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-3,6H,4-5H2,1H3 |
InChI Key |
UOCXJDZSGPPQSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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